5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene
Overview
Description
5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in various chemical syntheses. The unique combination of halogens in its structure imparts distinct chemical properties, making it useful in multiple scientific and industrial applications.
Scientific Research Applications
5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method includes the use of difluoromethylating agents and chlorinating reagents under controlled conditions. For instance, starting from a difluoromethylated benzene, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of temperature, pressure, and reagent concentrations to optimize the reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions include various substituted benzenes, fluorinated derivatives, and complex aromatic compounds used in pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene involves its interaction with specific molecular targets. The presence of halogens in its structure allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry and drug discovery .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-difluoropyridine: Similar in structure but contains a nitrogen atom in the ring, leading to different chemical properties and applications.
5-Chloro-2-fluoro-1-(difluoromethyl)benzene: Shares the difluoromethyl group but has a different substitution pattern, affecting its reactivity and use.
Uniqueness
5-Chloro-2-(difluoromethyl)-1,3-difluorobenzene is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
5-chloro-2-(difluoromethyl)-1,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOHUQPYFMUUNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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